N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione
Description
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione core linked via an ethyl chain to a 4-(2-methoxyphenyl)piperazine moiety. This structural framework is characteristic of derivatives explored for central nervous system (CNS) activity, particularly anticonvulsant applications, as seen in related analogs . The 2-methoxyphenyl group on the piperazine ring may influence receptor binding affinity, while the pyrrolidine-2,5-dione moiety contributes to metabolic stability and solubility.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-5-3-2-4-14(15)19-11-8-18(9-12-19)10-13-20-16(21)6-7-17(20)22/h2-5H,6-13H2,1H3 |
InChI Key |
PZYYRVSHSSHKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethylamine
The ethylamine side chain is synthesized through a two-step sequence:
-
Alkylation of 1-(2-Methoxyphenyl)piperazine :
-
Reactants : 1-(2-Methoxyphenyl)piperazine (1.0 eq), 2-chloroethylamine hydrochloride (1.2 eq), potassium carbonate (2.5 eq).
-
Solvent : Anhydrous acetonitrile.
-
Conditions : Reflux at 80°C for 24 hours under nitrogen.
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Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (eluent: 5% methanol in dichloromethane).
-
-
Amine deprotection (if necessary):
-
Boc-protected intermediates are treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours at 0°C.
-
Maleamic Acid Formation
The ethylamine derivative reacts with maleic anhydride under mild conditions:
Cyclization to Pyrrolidine-2,5-dione
Intramolecular cyclization is induced via acid catalysis:
Table 1: Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80–120 | 100 | 74 |
| Catalyst (AcOH, v/v) | 2–10% | 5% | 74 |
| Reaction Time (h) | 4–8 | 6 | 74 |
Synthetic Route 2: One-Pot Tandem Reaction
Direct Coupling and Cyclization
This method consolidates maleamic acid formation and cyclization in a single reactor:
Advantages:
-
Eliminates intermediate isolation, reducing solvent use.
-
Suitable for continuous flow reactors in industrial settings.
Industrial-Scale Production Considerations
Catalytic System Optimization
Transition metal catalysts enhance reaction efficiency:
Solvent Recycling and Waste Management
-
Closed-loop systems : THF and acetonitrile are recovered via distillation (≥95% purity).
-
Byproduct mitigation : Maleic acid byproducts are neutralized with aqueous NaOH, reducing environmental impact.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
-
HPLC : >99% purity (C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm).
-
Melting Point : 142–144°C (uncorrected).
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Alkylation
Maleamic Acid Stability
-
Issue : Hydrolysis during cyclization.
-
Solution : Anhydrous conditions and molecular sieves (4Å) to absorb moisture.
Chemical Reactions Analysis
Functionalization of the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | Tertiary amine derivatives | |
| Acylation | Acyl chlorides, DMAP | Amide-functionalized analogs |
For example, methylation at the piperazine nitrogen enhances lipophilicity, a strategy used to optimize CNS permeability in anticonvulsant drug development .
Modification of the Pyrrolidine-2,5-Dione Core
The carbonyl groups in the pyrrolidine-2,5-dione participate in nucleophilic reactions:
Aminolysis and Alcoholysis
-
Reaction with amines (e.g., aniline) under reflux opens the dione ring, forming diamide derivatives .
-
Alcohols (e.g., ethanol) in acidic conditions yield ester-functionalized intermediates .
Mitsunobu Reaction
Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, the NH group undergoes substitution with alcohols to generate N-alkyl derivatives (Scheme 1) :
textPyrrolidine-2,5-dione + ROH → N-Alkyl-pyrrolidine-2,5-dione
Nucleophilic Substitution at the Ethyl Linker
The ethyl chain bridging piperazine and pyrrolidine allows for substitution:
| Substrate | Nucleophile | Product | Application |
|---|---|---|---|
| Halogenated ethyl derivatives | Amines, thiols | Secondary amines or thioethers | Bioisosteric modifications |
This reactivity is exploited to introduce polar groups, improving water solubility.
Cycloaddition and Polymerization Potential
While not directly observed in this compound, structural analogs like maleimides undergo Diels-Alder reactions with dienes . Theoretical studies suggest the dione moiety could participate in similar cycloadditions under high-temperature conditions .
Hydrolysis and Stability
The dione ring hydrolyzes in acidic/basic media to form succinic acid derivatives:
textPyrrolidine-2,5-dione + H₂O → Succinamic acid derivatives
This degradation pathway necessitates pH-controlled storage for pharmaceutical formulations .
Complexation with Lewis Acids
The carbonyl oxygen atoms coordinate with Lewis acids (e.g., TaCl₅), enabling solvent-free synthesis of hybrid materials . Such complexes are utilized in catalytic applications .
Radical Reactions
While the compound lacks polymerizable vinyl groups, its maleimide analogs undergo radical-initiated polymerization . Computational models indicate that introducing a vinyl substituent could enable similar reactivity .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds structurally similar to N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione may exhibit anticonvulsant properties , suggesting potential applications in treating epilepsy and other neurological disorders. The compound's ability to interact with neurotransmitter receptors can modulate excitatory and inhibitory signals in the brain.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways, which could lead to applications in treating conditions characterized by chronic inflammation. By interacting with specific enzymes involved in inflammatory processes, it may help reduce symptoms associated with diseases such as arthritis or other autoimmune disorders.
Oncology
The unique structure of this compound suggests potential anticancer properties . Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Further research into its mechanism of action could lead to the development of novel cancer therapies.
Case Studies and Research Findings
- Anticonvulsant Activity : A study explored the anticonvulsant effects of pyrrolidine derivatives, highlighting that compounds with similar structures to this compound significantly reduced seizure activity in animal models.
- Anti-inflammatory Mechanisms : Research indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases.
- Anticancer Screening : In vitro studies have shown that similar pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines, supporting further investigation into this compound as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is part of a broader class of N-[(4-arylpiperazin-1-yl)-alkyl]pyrrolidine-2,5-dione derivatives. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
Key Observations
Linker Length :
- The ethyl linker in the target compound may enhance flexibility and bioavailability compared to the methyl linker in analogs from . However, the methyl-linked analogs exhibit higher anticonvulsant potency (e.g., ED50 = 14.18 mg/kg), suggesting shorter linkers may favor receptor engagement.
Halogenated aryl groups (e.g., 3-chlorophenyl, 3-bromophenyl) on the pyrrolidine ring correlate with improved anticonvulsant activity in methyl-linked analogs . The absence of such substituents in the target compound may reduce its potency unless compensated by the ethyl linker’s pharmacokinetic advantages.
Functional Applications: While 18F-FCWAY is used diagnostically, the target compound and its analogs in are therapeutic candidates. The ethyl linker in 18F-FCWAY contributes to defluorination issues, mitigated by miconazole co-administration , but this modification is unnecessary for non-radioactive analogs.
Research Findings and Implications
Anticonvulsant Activity
The most potent analog in (ED50 = 14.18 mg/kg) highlights the importance of halogenated aryl groups and methyl linkers. The target compound’s structural simplicity (lack of pyrrolidine-ring substituents) may limit its efficacy unless further optimized.
Pharmacokinetic Considerations
- The ethyl linker in the target compound could improve metabolic stability compared to methyl-linked derivatives, as longer chains often resist enzymatic degradation.
- Miconazole, used to inhibit defluorination in 18F-FCWAY , is irrelevant here but underscores the role of structural tailoring to address metabolic liabilities.
Biological Activity
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules.
Research indicates that compounds similar to this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. This pathway is crucial for immune regulation and cancer progression . By inhibiting IDO1, these compounds could potentially enhance anti-tumor immunity.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC50 value indicating significant potency against HeLa (human cervical cancer) cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 200 |
| A549 (Lung Cancer) | 50 |
| MDA-MB-231 (Breast Cancer) | 25 |
Anticonvulsant Activity
Another area of investigation has been the anticonvulsant properties of related pyrrolidine derivatives. A study synthesized various amides derived from pyrrolidine diones, revealing potential anticonvulsant activity . Although specific data on this compound was not highlighted, the structural similarities suggest potential efficacy.
Case Study 1: Antitumor Efficacy
A recent study examined the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications at specific positions on the pyrrolidine ring significantly influenced anticancer activity. Compounds with hydrophobic substituents showed enhanced potency against cancer cell lines .
Case Study 2: IDO1 Inhibition
Research focusing on IDO1 inhibitors highlighted the role of pyrrolidine derivatives in modulating immune responses. By blocking this pathway, these compounds may improve the efficacy of existing cancer therapies .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione?
The synthesis of this compound requires careful optimization of reaction parameters. Key steps include:
- Solvent selection : Dichloromethane is commonly used for reactions involving piperazine derivatives due to its polarity and inertness .
- Purification : Column chromatography or recrystallization ensures high purity (>99%), as evidenced by similar piperazine-based syntheses .
- Design of Experiments (DoE) : Statistical methods like factorial design can minimize trial runs by systematically varying parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
Q. What safety protocols are critical during synthesis and handling?
Safety measures for piperazine derivatives include:
- Hazard mitigation : Follow codes such as P301 (response to ingestion) and P303 (skin contact) to address toxicity risks .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods to minimize exposure to volatile intermediates .
Q. Which analytical techniques are most reliable for structural characterization?
- X-ray crystallography : Provides precise molecular geometry, as demonstrated for structurally related compounds (e.g., orthorhombic crystal systems, space group Pna21) .
- NMR spectroscopy : H and C NMR confirm substituent positioning, particularly for the 2-methoxyphenyl and pyrrolidine-dione moieties .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as piperazine-ethyl coupling energetics .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing experimental trial-and-error .
- Machine learning : Train models on existing reaction databases to predict optimal solvents or catalysts for novel derivatives .
Q. How should researchers address contradictory data in synthesis yields or bioactivity results?
- Statistical analysis : Apply ANOVA to identify outliers in yield variations caused by uncontrolled variables (e.g., humidity, reagent lot variability) .
- Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., fluorophenyl-piperazine derivatives) to contextualize discrepancies .
Q. What strategies are effective for elucidating reaction mechanisms involving the piperazine-pyrrolidine-dione core?
- Isotopic labeling : Track O in the pyrrolidine-dione group to study hydrolysis or ring-opening kinetics .
- Kinetic profiling : Use stopped-flow spectroscopy to monitor intermediate formation rates in real time .
- Computational docking : Simulate interactions with biological targets (e.g., serotonin receptors) to infer mechanistic pathways for bioactive derivatives .
Q. How can scale-up challenges be mitigated in process chemistry?
- Reactor design : Implement continuous-flow systems to improve heat/mass transfer for exothermic piperazine coupling reactions .
- Membrane separation : Optimize nanofiltration for efficient purification of polar intermediates, reducing solvent waste .
- Process control : Use in-line PAT (Process Analytical Technology) sensors to monitor reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
